molecular formula C14H13BrO2 B1284287 2'-bromo-2,6-dimethoxy-1,1'-Biphenyl CAS No. 755017-61-9

2'-bromo-2,6-dimethoxy-1,1'-Biphenyl

Cat. No.: B1284287
CAS No.: 755017-61-9
M. Wt: 293.15 g/mol
InChI Key: PUOROVCYOTZRRV-UHFFFAOYSA-N
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Description

2’-Bromo-2,6-dimethoxy-1,1’-Biphenyl is an organic compound with the molecular formula C14H13BrO2 and a molecular weight of 293.16 g/mol . It is a derivative of biphenyl, where the biphenyl core is substituted with bromine and methoxy groups. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Palladium-Catalyzed Suzuki–Miyaura Coupling

This is the most common and efficient method for synthesizing substituted biphenyls, including 2'-bromo-2,6-dimethoxy-1,1'-biphenyl. The process involves coupling an aryl boronic acid with an aryl halide under palladium catalysis.

Key features:

  • Catalyst: Palladium complexes, often Pd(PPh3)4 or Pd(dppf)Cl2
  • Reagents: Aryl boronic acid (bearing methoxy substituents) and aryl bromide
  • Solvents: Commonly toluene, tetrahydrofuran (THF), or mixtures with water
  • Base: Potassium carbonate (K2CO3), sodium carbonate (Na2CO3), or cesium carbonate (Cs2CO3)
  • Temperature: Typically 80–100 °C
  • Atmosphere: Inert (argon or nitrogen) to prevent catalyst degradation

Advantages:

  • High regioselectivity due to the choice of starting materials
  • Mild reaction conditions
  • High yields and purity

Example Reaction Scheme:

Step Reactants Conditions Outcome
1 2,6-dimethoxyphenylboronic acid Pd catalyst, base, solvent Formation of 2,6-dimethoxyphenyl intermediate
2 2-bromo-1-iodobenzene Coupling with Pd catalyst Formation of this compound

Desilylation of Trimethylsilyl-Protected Intermediates

An alternative synthetic route involves the use of trimethylsilyl (TMS)-protected biphenyl intermediates, which are then desilylated to yield the target compound.

Procedure:

  • Starting from (2-bromo-2',6'-dimethoxy-biphenyl-3-yl)trimethylsilane
  • Treatment with tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF)
  • Reaction conditions: 25 °C, inert atmosphere, 16 hours
  • Work-up: Hydrolysis with water, extraction with ethyl acetate

Reaction Details:

Parameter Condition
Reagent Tetrabutylammonium fluoride (TBAF)
Solvent Tetrahydrofuran (THF)
Temperature 25 °C
Time 16 hours
Atmosphere Argon (inert)
Work-up Hydrolysis with water, extraction

This method is regioselective and yields the desired this compound effectively.

Regioselective Bromination

Direct bromination of 2,6-dimethoxy-1,1'-biphenyl precursors can be employed to introduce the bromine substituent at the 2' position. This method requires careful control to avoid polybromination or substitution at undesired positions.

Typical conditions:

  • Brominating agents: N-bromosuccinimide (NBS), bromine (Br2)
  • Solvent: Acetic acid or dichloromethane
  • Temperature: 0 °C to room temperature
  • Time: Variable, depending on reagent concentration

This approach is less commonly used due to challenges in regioselectivity but can be effective when combined with directing groups or protective strategies.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Advantages Disadvantages
Suzuki–Miyaura Coupling Pd catalyst, aryl boronic acid, base, solvent, inert atmosphere 70–90 High selectivity, mild conditions Requires expensive Pd catalysts
Desilylation of TMS Intermediates TBAF in THF, 25 °C, 16 h, inert atmosphere 80–85 Regioselective, straightforward Requires TMS-protected precursor
Direct Bromination NBS or Br2, acetic acid, 0 °C to RT 50–70 Simple reagents Regioselectivity issues, side reactions

Research Findings and Optimization

  • Catalyst loading and ligand choice in Suzuki coupling significantly affect yield and selectivity. Use of bulky phosphine ligands can improve outcomes.
  • Inert atmosphere is critical for palladium-catalyzed reactions to prevent catalyst deactivation.
  • Continuous flow reactors have been employed industrially to enhance reproducibility and yield by precise control of temperature and reagent addition.
  • Purity and physical properties such as melting point vary with preparation method and purification steps; typical purity is around 95%.

Chemical Reactions Analysis

Types of Reactions

2’-Bromo-2,6-dimethoxy-1,1’-Biphenyl undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

    Oxidation and Reduction: The methoxy groups can undergo oxidation to form corresponding aldehydes or carboxylic acids, and reduction reactions can convert them to hydroxyl groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

    Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of various substituted biphenyl derivatives.

    Coupling: Formation of biaryl compounds.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of hydroxyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Research has highlighted the potential therapeutic applications of 2'-bromo-2,6-dimethoxy-1,1'-biphenyl as a precursor in drug development. Studies indicate its effectiveness in synthesizing various bioactive compounds that exhibit antibacterial and anticancer properties. For instance, derivatives of this biphenyl compound have shown promising results against specific strains of bacteria and cancer cell lines .

Case Study:
A study investigating the antibacterial activity of substituted phenylthiazole derivatives found that compounds incorporating this compound exhibited significant antimicrobial efficacy. The minimum inhibitory concentrations (MICs) ranged from 0.9–6.25 µmol/mL .

Coordination Chemistry

The compound serves as an important ligand in coordination chemistry. Its ability to form stable complexes with metal ions enhances its utility in catalysis and material science.

Applications:

  • Catalytic Processes: Used as a ligand in palladium-catalyzed reactions, facilitating various coupling reactions with high yields .
  • Material Science: The unique electronic properties imparted by the bromine and methoxy groups make it suitable for developing advanced materials such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Organic Synthesis

In organic synthesis, this compound acts as a versatile building block for constructing complex organic molecules. Its reactivity allows for various substitution reactions that lead to the formation of new biphenyl derivatives.

Reactions:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or alcohols to yield functionalized biphenyls.
  • Oxidation and Reduction Reactions: The methoxy groups can be oxidized to form carbonyl compounds or reduced to yield alcohols .

Data Table: Summary of Applications

Application AreaDescriptionExample Use Case
Medicinal ChemistryPrecursor for bioactive compoundsAntibacterial agents against Staphylococcus species
Coordination ChemistryLigand for metal complexesCatalysis in cross-coupling reactions
Organic SynthesisBuilding block for complex organic moleculesSynthesis of substituted biphenyl derivatives
Material ScienceDevelopment of advanced materials like OLEDsUsed in fabricating organic photovoltaic devices

Mechanism of Action

The mechanism of action of 2’-Bromo-2,6-dimethoxy-1,1’-Biphenyl involves its interaction with various molecular targets. In coupling reactions, it acts as a substrate that undergoes oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form biaryl products . The methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-Bromo-2,6-dimethoxy-1,1’-Biphenyl is unique due to the presence of both bromine and methoxy groups on the biphenyl core. This combination of substituents imparts distinct reactivity and properties, making it valuable in specific synthetic applications and research studies.

Biological Activity

2'-Bromo-2,6-dimethoxy-1,1'-biphenyl is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological effects, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a biphenyl structure with two methoxy groups and a bromine substituent. This configuration is significant as it influences the compound's reactivity and interaction with biological targets.

The biological activity of this compound is largely attributed to its ability to interact with various biomolecules. The bromine atom can participate in electrophilic substitutions, while the methoxy groups enhance solubility and bioavailability.

Target Interactions

  • Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding : It can bind to various receptors, potentially modulating their activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that biphenyl derivatives can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

There is emerging evidence suggesting that biphenyl derivatives possess anticancer properties. In silico studies have identified potential interactions with cytochrome P450 enzymes, which are crucial in drug metabolism and activation of prodrugs .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:

  • Absorption : The presence of methoxy groups may enhance intestinal absorption.
  • Distribution : The compound's lipophilicity allows it to penetrate cell membranes effectively.
  • Metabolism : It may undergo metabolic transformations via cytochrome P450 enzymes.
  • Excretion : The metabolites are likely excreted through renal pathways.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various biphenyl derivatives against common pathogens. The results indicated that this compound showed significant inhibition against E. coli and Klebsiella pneumoniae, with minimum inhibitory concentrations (MICs) ranging from 78.12 µg/mL to 156.25 µg/mL .

CompoundMIC (µg/mL)Target Bacteria
This compound78.12E. coli
156.25Klebsiella pneumoniae

Study 2: Anticancer Activity

In another investigation focusing on anticancer activity, computational models predicted that this compound could act as a dual inhibitor targeting cancer cell proliferation pathways mediated by cytochrome P450 enzymes .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 2'-bromo-2,6-dimethoxy-1,1'-biphenyl?

  • Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling, leveraging aryl halides and boronic acids. For instance, bromination of 2,6-dimethoxybiphenyl using N-bromosuccinimide (NBS) under radical conditions selectively introduces the bromo group . Alternative routes involve Ullmann coupling between 2-bromoiodobenzene and 2,6-dimethoxyphenylboronic acid, with Pd(OAc)₂ and SPhos as catalytic ligands .
  • Key Parameters :

  • Reaction temperature: 80–100°C.
  • Solvent: Toluene or THF.
  • Catalyst loading: 1–5 mol% Pd.

Q. How can spectroscopic techniques characterize the structural integrity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Methoxy groups appear as singlets near δ 3.8–4.0 ppm (¹H) and δ 55–60 ppm (¹³C). Aromatic protons adjacent to bromine show deshielding (δ 7.2–7.5 ppm) .
  • X-ray Crystallography : SHELXL refinement ( ) resolves steric effects from bromine and methoxy groups. Lattice parameters (e.g., space group P2₁/c) and torsional angles between biphenyl rings confirm conformational stability .

Q. What role does this compound play in transition-metal-catalyzed reactions?

  • Methodological Answer : It acts as a precursor for bulky phosphine ligands (e.g., BrettPhos derivatives) in Buchwald-Hartwig amination or C–N coupling. The bromo group facilitates ligand derivatization, while methoxy substituents enhance electron donation and steric bulk, improving catalyst turnover .

Advanced Research Questions

Q. How do steric and electronic properties of this compound influence catalytic efficiency in cross-coupling reactions?

  • Methodological Answer :

  • Steric Effects : The 2,6-dimethoxy groups create a hindered environment, reducing undesired β-hydride elimination in Pd-catalyzed reactions.
  • Electronic Effects : Methoxy groups donate electron density, stabilizing Pd(0) intermediates and accelerating oxidative addition .
    • Experimental Validation : Compare turnover numbers (TONs) with ligands lacking methoxy/bromo groups. For example, t-BuBrettPhos ( ) shows 10× higher TONs in aryl chloride couplings than less hindered analogs.

Q. What challenges arise in crystallographic analysis of derivatives, and how are they resolved?

  • Methodological Answer : Twinning or disorder in crystals (common with flexible biphenyl backbones) is addressed using SHELXL’s TWIN/BASF commands ( ). For example:

  • Data Collection : High-resolution (≤ 0.8 Å) datasets.
  • Refinement : Anisotropic displacement parameters for bromine and methoxy oxygen atoms .

Q. Can computational methods predict the ligand’s coordination behavior in catalytic cycles?

  • Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311G**) model Pd-ligand complexes. Key findings:

  • The bromo group’s electronegativity lowers the LUMO energy of the Pd center, favoring oxidative addition.
  • Methoxy groups increase charge density on phosphorus, enhancing transmetalation rates .

Properties

IUPAC Name

2-(2-bromophenyl)-1,3-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrO2/c1-16-12-8-5-9-13(17-2)14(12)10-6-3-4-7-11(10)15/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUOROVCYOTZRRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10584684
Record name 2'-Bromo-2,6-dimethoxy-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

755017-61-9
Record name 2'-Bromo-2,6-dimethoxy-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2'-Bromo-2,6-dimethoxybiphenyl
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

[4-(Aminomethyl)phenyl] methyl carbonate
[4-(Aminomethyl)phenyl] methyl carbonate
2'-bromo-2,6-dimethoxy-1,1'-Biphenyl
[4-(Aminomethyl)phenyl] methyl carbonate
[4-(Aminomethyl)phenyl] methyl carbonate
2'-bromo-2,6-dimethoxy-1,1'-Biphenyl
[4-(Aminomethyl)phenyl] methyl carbonate
[4-(Aminomethyl)phenyl] methyl carbonate
2'-bromo-2,6-dimethoxy-1,1'-Biphenyl
[4-(Aminomethyl)phenyl] methyl carbonate
[4-(Aminomethyl)phenyl] methyl carbonate
2'-bromo-2,6-dimethoxy-1,1'-Biphenyl
[4-(Aminomethyl)phenyl] methyl carbonate
[4-(Aminomethyl)phenyl] methyl carbonate
2'-bromo-2,6-dimethoxy-1,1'-Biphenyl
[4-(Aminomethyl)phenyl] methyl carbonate
[4-(Aminomethyl)phenyl] methyl carbonate
2'-bromo-2,6-dimethoxy-1,1'-Biphenyl

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